molecular formula C16H11FN4O2 B6346930 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354940-30-9

4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346930
CAS No.: 1354940-30-9
M. Wt: 310.28 g/mol
InChI Key: KWLKSEYCPTYPAG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with fluorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 4-nitrobenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with guanidine to form the pyrimidine ring.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is 4-(3-Aminophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.

    Reduction: The major product is 4-(3-Fluorophenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
  • 4-(3-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
  • 4-(3-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-12-3-1-2-11(8-12)15-9-14(19-16(18)20-15)10-4-6-13(7-5-10)21(22)23/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLKSEYCPTYPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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